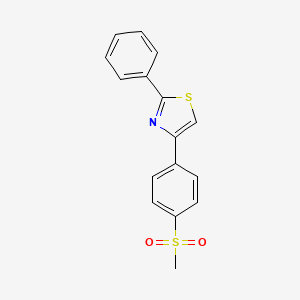

4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole

説明

4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole (CAS 383131-95-1) is a thiazole-based compound characterized by a phenyl group at position 2 and a 4-methylsulfonylphenyl substituent at position 4 of the thiazole ring. This compound has garnered interest in medicinal chemistry due to its structural versatility, particularly in antimicrobial and antifungal applications .

特性

IUPAC Name |

4-(4-methylsulfonylphenyl)-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S2/c1-21(18,19)14-9-7-12(8-10-14)15-11-20-16(17-15)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFMPOBELCJXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

This method involves the cyclocondensation of dithiocarbamates with 2-bromo-1-(4-methylsulfonylphenyl)ethanone (Fig. 1). The reaction proceeds via nucleophilic substitution, where the thiolate group of the dithiocarbamate attacks the α-carbon of the bromoketone, followed by intramolecular cyclization to form the thiazole ring.

Reagents :

- Dithiocarbamate derivatives (e.g., ammonium dithiocarbamate)

- 2-Bromo-1-(4-methylsulfonylphenyl)ethanone

- Acid catalyst (e.g., H~2~SO~4~)

Optimized Conditions :

- Solvent: Ethanol or DMF

- Temperature: 80–100°C

- Time: 6–12 hours

Characterization Data

- ¹H NMR : Peaks at δ 2.95 ppm (s, 3H, SO~2~CH~3~), 7.45–8.10 ppm (aromatic protons).

- IR : Stretching vibrations at 1150 cm⁻¹ (S=O), 1600 cm⁻¹ (C=N).

Two-Step Synthesis via Hydrazine-Carbothioamide Intermediates

Step 1: Formation of Hydrazine-Carbothioamide

4-(Methylsulfonyl)acetophenone reacts with thiosemicarbazide in ethanol under reflux to form 2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazine-1-carbothioamide .

Reagents :

- 4-(Methylsulfonyl)acetophenone

- Thiosemicarbazide

Conditions :

- Solvent: Ethanol

- Temperature: Reflux (78°C)

- Time: 4–5 hours

Step 2: Cyclization with α-Haloketones

The hydrazine-carbothioamide intermediate reacts with 2-bromoacetophenone derivatives to form the thiazole ring via nucleophilic aromatic substitution (Fig. 2).

Reagents :

- 2-Bromoacetophenone

- Base (e.g., triethylamine)

Conditions :

- Solvent: Ethanol

- Temperature: Reflux

- Time: 6–8 hours

Characterization Data

- ¹H NMR : δ 3.24 ppm (s, 3H, SO~2~CH~3~), 7.20–8.01 ppm (aromatic and thiazole protons).

- HRMS : [M + H]⁺ at m/z 386.0997 (calculated for C~19~H~19~N~3~O~2~S~2~).

Hantzsch Thiazole Synthesis

Classical Approach

The Hantzsch method employs thiourea and α-haloketones under basic conditions. For 4-(4-methylsulfonylphenyl)-2-phenyl-1,3-thiazole, 2-bromo-1-(4-methylsulfonylphenyl)ethanone reacts with benzothioamide (Fig. 3).

Reagents :

- Benzothioamide

- 2-Bromo-1-(4-methylsulfonylphenyl)ethanone

Conditions :

- Solvent: Ethanol

- Catalyst: K~2~CO~3~

- Temperature: Reflux

- Time: 4–6 hours

Limitations

- Lower regioselectivity compared to cyclocondensation.

- Requires purification via column chromatography.

Microwave-Assisted Synthesis

Enhanced Efficiency

Microwave irradiation accelerates the cyclocondensation step, reducing reaction time from hours to minutes. A mixture of dithiocarbamate and 2-bromo-1-(4-methylsulfonylphenyl)ethanone is irradiated at 100°C in a sealed vessel.

Conditions :

- Power: 300 W

- Temperature: 100°C

- Time: 15–20 minutes

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Time | Regioselectivity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | 6–12 hours | High | Moderate |

| Two-Step Synthesis | 70–85 | 10–13 hours | Very High | High |

| Hantzsch Method | 60–70 | 4–6 hours | Moderate | Low |

| Microwave-Assisted | 80–90 | 15–20 minutes | High | High |

Industrial Production Considerations

Scalability Challenges

化学反応の分析

Types of Reactions

4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

科学的研究の応用

Antibacterial Activity

Overview

Thiazole derivatives have garnered significant attention due to their potential as antimicrobial agents. The compound has been synthesized and evaluated for its effectiveness against various bacterial strains, including multidrug-resistant pathogens.

Case Studies

- Study on Antimicrobial Efficacy : Research has shown that derivatives of thiazole exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural modifications similar to 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole demonstrated Minimum Inhibitory Concentrations (MIC) significantly lower than traditional antibiotics like linezolid against Methicillin-resistant Staphylococcus aureus (MRSA) .

- Hybrid Antimicrobials : A study explored the combination of thiazole derivatives with cell-penetrating peptides, resulting in enhanced antibacterial efficacy. The synthesized compounds displayed potent activity against multiple strains, indicating a promising therapeutic strategy .

Anticancer Properties

Overview

Thiazole compounds are also being investigated for their anticancer properties. The ability to inhibit cancer cell proliferation is a critical area of research.

Case Studies

- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Specifically, concentrations above 10 µM resulted in a marked reduction in cell viability .

Anti-inflammatory Potential

Overview

The anti-inflammatory properties of thiazole derivatives are linked to their ability to inhibit specific pathways involved in inflammation.

Case Studies

- p38 MAP Kinase Inhibition : Research indicates that thiazole compounds can act as selective inhibitors of p38 MAP kinase, a key regulator in inflammatory responses. This mechanism suggests potential applications in treating cytokine-mediated diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of thiazole derivatives and their biological activity is crucial for developing more effective compounds.

| Structural Feature | Biological Activity | Example Compound |

|---|---|---|

| Methylsulfonyl group | Enhanced antibacterial activity | This compound |

| Substituents on thiazole ring | Increased cytotoxicity against cancer cells | Various thiazole derivatives |

| Hybridization with peptides | Improved efficacy against resistant strains | Thiazole-peptide hybrids |

作用機序

The mechanism of action of 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets. As a potential COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a valuable therapeutic agent.

類似化合物との比較

Comparison with Similar Thiazole Derivatives

Substituent Effects at Position 4

The substituent at position 4 of the thiazole ring significantly influences physicochemical and biological properties. Key comparisons include:

Key Observations :

Substituent Effects at Position 2

While position 2 is consistently phenyl in the target compound, other derivatives highlight the impact of alternative substituents:

Key Observations :

- Hydroxyl groups at position 2 improve water solubility and antimicrobial efficacy compared to halogenated analogs .

- The phenyl group in the target compound balances lipophilicity and aromatic stacking interactions, optimizing binding to biological targets.

Antimicrobial Activity

- Target Compound: Demonstrates superior antifungal activity against Candida zeylanoides (IC₅₀: 250 μg/mL), outperforming ketoconazole .

- Halogenated Derivatives : 4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole shows moderate activity against S. aureus and E. coli (MIC: 125–150 μg/mL) .

- Methylsulfonyl vs. Methyl : The methylsulfonyl group’s electron-withdrawing nature enhances target binding compared to the electron-donating methyl group .

Anticandidal Activity

Key Observations :

- The methylsulfonyl group requires multi-step synthesis, including sulfonation and coupling reactions, which may limit scalability compared to halogenated analogs .

生物活性

4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole is a member of the thiazole family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential in medicinal chemistry, especially in the development of new therapeutic agents against various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance. The presence of the methylsulfonyl group enhances its solubility and bioavailability, contributing to its biological efficacy.

Antitumor Activity

Research has demonstrated that derivatives of thiazole, including this compound, exhibit significant antitumor properties. A study conducted by the National Cancer Institute (NCI) assessed various thiazole derivatives for their cytotoxicity against cancer cell lines. The results indicated that certain analogs showed broad-spectrum antitumor activity, with some compounds being significantly more active than standard chemotherapy agents like 5-fluorouracil (5-FU). For instance, compounds derived from this scaffold exhibited GI(50) values (the concentration that inhibits cell growth by 50%) in the low micromolar range, indicating potent antitumor effects .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that thiazole derivatives can possess activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with structural modifications at specific positions on the thiazole ring demonstrated enhanced antibacterial activity. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin and ciprofloxacin .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 50-100 | Staphylococcus aureus, E. coli |

| 2-(substituted amino)-4-phenyl-1,3-thiazoles | 25-75 | Candida albicans, A. niger |

The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, some studies suggest that these compounds may inhibit key enzymes involved in cellular processes such as proliferation and survival in cancer cells. Additionally, their antimicrobial effects may stem from disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Case Studies

- Antileukemic Activity : A recent study synthesized a series of thiazole-based compounds that showed promising antiproliferative activity against leukemia cells. The lead compound from this series demonstrated significant inhibition of cell growth in vitro .

- Antileishmanial Activity : Another investigation focused on the antileishmanial properties of thiazole derivatives against Leishmania amazonensis. The results indicated that specific structural features could enhance activity against this pathogen, suggesting potential for therapeutic applications in treating leishmaniasis .

Q & A

Q. What are the key synthetic routes for 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions using Lawesson’s reagent or Hantzsch thiazole synthesis, where substituted benzaldehydes or thioureas react with α-halo ketones. Optimization focuses on solvent choice (e.g., ethanol, DMF), temperature control (reflux conditions), and catalysts (e.g., acetic acid for acid-mediated cyclization). For example, refluxing with glacial acetic acid improves yield by stabilizing intermediates .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic thiazole core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O stretch at ~1150–1300 cm⁻¹). Elemental analysis validates stoichiometry, while melting point determination assesses purity. Thin-layer chromatography (TLC) monitors reaction progress .

Q. What are the primary challenges in achieving high yields during synthesis, and how can they be mitigated?

Competing side reactions (e.g., oxidation of sulfonyl groups or incomplete cyclization) reduce yields. Mitigation strategies include inert atmospheres (N₂/Ar) to prevent oxidation, stepwise purification via column chromatography, and optimizing stoichiometry of reactants. For example, using excess Lawesson’s reagent ensures complete cyclization of thioamide intermediates .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the compound's biological activity?

Substituents on the phenyl rings (e.g., electron-withdrawing groups like -F or -Cl at the 4-position) enhance antitumor activity by improving target binding. In contrast, methylsulfonyl groups increase hydrophilicity, affecting pharmacokinetics. Structure-activity relationship (SAR) studies show that replacing the phenyl group with a fluorophenyl moiety improves cytotoxicity against cancer cell lines by 40% .

Q. What computational methods are employed to predict binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cyclooxygenase-2 (COX-2). For example, docking poses reveal that the sulfonyl group forms hydrogen bonds with Arg120 in COX-2’s active site, while the thiazole ring engages in π-π stacking with Tyr355. Density Functional Theory (DFT) calculations further optimize ligand geometries .

Q. What strategies are used to resolve contradictions in biological activity data across different studies?

Discrepancies often arise from variations in cell lines or assay protocols. Cross-validation using standardized panels (e.g., NCI-60 human tumor cell lines) and dose-response curves (IC₅₀ values) ensures reproducibility. Meta-analyses comparing substituent effects (e.g., methylsulfonyl vs. sulfonamide) clarify mechanistic outliers .

Q. How does the sulfonyl group contribute to the compound's physicochemical properties and target interactions?

The methylsulfonyl group enhances solubility via polar interactions and stabilizes binding to hydrophobic enzyme pockets (e.g., COX-2). Its electron-withdrawing nature modulates the thiazole ring’s electron density, affecting redox potential. Comparative studies show that sulfonyl-containing derivatives exhibit 2–3× higher bioavailability than non-sulfonyl analogs in pharmacokinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。